Product packaging for Butyltrimethylammonium chloride(Cat. No.:CAS No. 14251-72-0)

Butyltrimethylammonium chloride

Cat. No.: B140095
CAS No.: 14251-72-0
M. Wt: 151.68 g/mol
InChI Key: WJVGUJSDVKTDIX-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds

The general structure of a quaternary ammonium cation is [NR4]+, where 'R' represents the organic substituents. wikipedia.org The nature and size of these 'R' groups significantly influence the compound's physical and chemical properties, including its solubility, hydrophobicity, and reactivity. nih.gov For instance, QACs with shorter alkyl chains tend to be more water-soluble, while those with longer chains exhibit greater hydrophobicity. nih.govacs.org Butyltrimethylammonium chloride, with its butyl group and three methyl groups attached to the central nitrogen atom, fits squarely within this structural framework. Its structure consists of a butyl group (a four-carbon chain), three methyl groups, and a chloride anion, giving it a specific set of properties that are leveraged in various research applications.

Significance and Research Trajectory of this compound

The significance of this compound in research stems from its utility in a range of chemical processes. It is recognized for its role as an antistatic agent for surface applications on polymers and as a co-pyrolisant in pyrolysis gas chromatography. chemicalbook.comlookchem.comechemi.comchemicalbook.com

A primary area of its application is in phase-transfer catalysis (PTC). In PTC, the compound facilitates the transfer of reactants between two immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating the reaction rate. wikipedia.org This catalytic activity is crucial in various organic syntheses, including nucleophilic substitution and oxidation reactions. For example, it has been used in the Baeyer-Villiger oxidation of cyclohexanone.

Furthermore, this compound is investigated for its potential as a component in ionic liquids (ILs). roco.global Ionic liquids are salts with low melting points (often below 100°C) that are considered "green" solvents due to their negligible vapor pressure. nih.gov The properties of Butyltrimethylammonium-based ILs, such as their thermal stability and conductivity, are active areas of research for applications in electrochemistry, nanoparticle synthesis, and as heat transfer fluids. roco.globalscilit.com

The research trajectory of this compound has also seen its use in combination with other chemical entities to form novel catalytic systems. For instance, its complex with cuprous chloride has been shown to be an effective catalyst for the isomerization of dichlorobutene. googleapis.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is primarily focused on understanding and optimizing its performance in specific chemical applications. The key objectives of this research include:

Elucidating Catalytic Mechanisms: A significant portion of research is dedicated to understanding the precise mechanism by which this compound functions as a phase-transfer catalyst. This includes studying the formation of ion pairs and their role in facilitating reactions across phase boundaries. nih.gov

Synthesis and Characterization of Novel Materials: Researchers are actively exploring the synthesis of new materials incorporating this compound, particularly ionic liquids. roco.globalnih.gov The objective is to tailor the physical and chemical properties of these materials, such as melting point, viscosity, and thermal stability, for specific applications. nih.govscilit.comcapes.gov.br

Exploring New Applications: Academic inquiry continuously seeks to expand the application scope of this compound. This includes its use in extractive desulfurization of fuels, where it can act as both an extractant and a catalyst, and its role in the synthesis of polymers with specific functionalities. nih.govresearchgate.netmdpi.com

Structure-Property Relationship Studies: A fundamental objective is to establish clear relationships between the molecular structure of this compound and its macroscopic properties and performance in various applications. This knowledge is crucial for the rational design of more efficient catalysts and functional materials. mdpi.com

The following table provides a summary of the key properties of this compound:

PropertyValue
CAS Number 14251-72-0 scbt.com
Molecular Formula C7H18ClN scbt.com
Molecular Weight 151.68 g/mol scbt.com
Melting Point 225-230 °C (Decomposition) lookchem.com
Solubility Soluble in Methanol (B129727) and Water lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇H₁₈ClN B140095 Butyltrimethylammonium chloride CAS No. 14251-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGUJSDVKTDIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7685-30-5 (Parent)
Record name 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID50884736
Record name 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
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Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14251-72-0
Record name Butyltrimethylammonium chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
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Synthetic Methodologies and Precursor Design for Butyltrimethylammonium Chloride Derivatives

Advanced Synthesis Techniques

Traditional methods for synthesizing quaternary ammonium (B1175870) salts (QAS) are often energy-intensive and may involve hazardous materials. Modern approaches focus on increasing efficiency and reducing the environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov This technique utilizes microwave energy to heat reactants directly and uniformly, which can dramatically reduce reaction times, often from hours to mere minutes, and improve product yields. nih.govorganic-chemistry.org

In the synthesis of nitrogen-containing compounds like QAS, microwave irradiation can accelerate the N-alkylation reaction, which is the core of their formation. nih.gov For instance, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines, a related class of compounds, is achieved in just 10 minutes with excellent yields under microwave-promoted, solvent-free conditions. organic-chemistry.org This method is not only rapid but also minimizes waste, with titanium dioxide being the primary byproduct. organic-chemistry.org While conventional heating can sometimes produce comparable results, microwave irradiation is particularly advantageous for less reactive substrates, such as in the formation of ketimines, which may require slightly longer reaction times but still benefit from the efficiency of microwave heating. organic-chemistry.org The scalability of this method has been demonstrated, proving its viability for larger-scale production. organic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of QAS to mitigate environmental concerns. A key focus is the replacement of toxic reagents with more benign alternatives. For example, highly toxic and volatile methylating agents like dimethyl sulfate (B86663) and methyl chloride can be replaced with dimethyl carbonate, a non-toxic and greener option for the quaternization reaction, resulting in a product with fewer toxic residues. google.com

Another significant green approach involves the use of renewable resources as starting materials. Quaternary ammonium compounds have been successfully synthesized from natural feedstocks like coconut oil and animal fats. researchgate.nettsijournals.com This involves the hydrolysis of triglycerides from these oils to obtain fatty acids, which are then converted to amides and subsequently reacted with alkyl halides to produce the final QAS. tsijournals.com This pathway not only utilizes renewable resources but also opens the door to creating QAS with specific properties based on the fatty acid composition of the natural oil.

The development of inherently degradable QAS represents another frontier in green synthesis. By incorporating relatively unstable functional groups, such as ester or thioether bonds, into the molecular structure, researchers have created a new class of QAS that can break down in natural aquatic environments, addressing concerns about the persistence and potential environmental impact of traditional, highly stable QAS. rsc.org

Rational Design of Precursors and Reaction Conditions

The synthesis of butyltrimethylammonium chloride is fundamentally a nucleophilic substitution reaction, specifically a quaternization reaction, where a tertiary amine (trimethylamine) reacts with an alkylating agent (a butyl halide, such as 1-chlorobutane). The rational design of this process involves the careful selection of precursors and the optimization of reaction conditions to achieve high efficiency and product purity.

A United States Patent describes the in-situ formation of a catalyst system involving this compound and cuprous chloride for the isomerization of dichlorobutene. googleapis.com The process involves charging the reactor with the appropriate amine (trimethylamine) and dichlorobutene, allowing the quaternary ammonium salt to form directly within the reaction mixture. googleapis.com This highlights the selection of precursors that can participate in sequential reaction steps.

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of this compound derivatives is crucial for their commercial viability. This involves a multi-faceted approach addressing reaction kinetics, phase behavior, and product purification.

Increasing the concentration of the phase-transfer catalyst itself generally increases the number of active sites, leading to a higher conversion rate. biomedres.us The choice of solvent also plays a critical role. For example, in the synthesis of benzyltriethylammonium chloride, using acetone (B3395972) as a single solvent was found to lower the required reaction temperature, saving energy. google.com The process was more moderate, easier to control, and allowed for the recycling of the acetone, which significantly reduced waste and production costs while improving yield and purity. google.com

Control over the reaction phase is a key optimization strategy. As seen in the synthesis of tetrabutylammonium (B224687) bromide (TBABr), the catalytic activity is closely linked to the phase behavior of the system. nih.gov The reaction can occur at the interface between the organic and aqueous phases, and the formation of a third, catalyst-rich liquid phase can influence the reaction rate. nih.gov Similarly, for [BMIM]Cl synthesis, understanding the kinetics in both single-phase and two-phase systems allows for the selection of the most efficient industrial process, which is often the neat, solvent-free method. researchgate.net

Post-synthesis purification is essential for achieving high-purity products. Common methods include washing the crude product with a solvent in which the desired salt is insoluble, but impurities are soluble. Solvents like diethyl ether or ethyl acetate (B1210297) are frequently used for this purpose to remove unreacted starting materials and organic byproducts. nih.govnih.gov Following washing, recrystallization from an appropriate solvent system can be employed to obtain the final product in high purity. nih.gov

Data Tables

Table 1: Comparison of Synthesis Conditions for 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)

ParameterSingle-Phase SynthesisTwo-Phase (Neat) Synthesis
Solvent Ethanol (>20 vol%)None
Reaction Phases One liquid phaseTwo liquid phases (IL-rich and Cl-Bu-rich)
Key Kinetic Factor Increased effective rate constant due to salt effectHigher reactant concentrations
Industrial Advantage Simpler kinetic modelingNo solvent separation required, more economical
This data is based on the kinetic study of [BMIM]Cl synthesis, which serves as an illustrative model for quaternary ammonium salt production. researchgate.net

Role and Mechanisms in Deep Eutectic Solvents Dess

Formation and Structural Characterization of Butyltrimethylammonium Chloride-Based DESs

The formation of DESs involving this compound is primarily driven by the establishment of a robust hydrogen bond network between the chloride anion of the salt and the HBD. alfred.edu This interaction disrupts the individual crystal lattices of the components, leading to the observed decrease in melting point. acs.org The structural arrangement of these DESs is a complex interplay of various intermolecular forces, which can be elucidated through advanced analytical and computational techniques.

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the three-dimensional arrangement of molecules and the intricate hydrogen bond networks within DESs at an atomic level. alfred.eduresearchgate.netresearchgate.net Studies comparing DESs based on this compound and urea (B33335) with those based on choline (B1196258) chloride and urea have revealed significant differences in their structural properties. alfred.eduresearchgate.net

The key distinction lies in the presence of a hydroxyl group on the choline cation, which is absent in the butyltrimethylammonium cation. alfred.eduresearchgate.net This hydroxyl group actively participates in the hydrogen bond network, leading to a different spatial organization of all the components in the mixture. alfred.eduresearchgate.net In this compound-based DESs, the primary hydrogen bonding occurs between the chloride anion and the hydrogen bond donor. alfred.edu For instance, in a 1:2 molar ratio of this compound and urea, strong hydrogen bonds are formed between the chloride ions and the urea molecules. alfred.eduresearchgate.net

The structure of the cation is a critical determinant of the physicochemical properties of a DES. acs.orgalfred.edu The absence of a hydroxyl group in this compound, as compared to choline chloride, significantly impacts the hydrogen bond network and, consequently, the properties of the resulting DES. alfred.eduresearchgate.net

The melting point depression, a defining characteristic of DESs, is affected by the cation's structure. For example, DESs based on choline chloride often exhibit a larger melting point depression than those based on this compound. acs.org This is attributed to the more favorable and extensive network of interactions that can be formed by the choline cation due to its hydroxyl group. acs.org

The nature of the alkyl chains on the cation also plays a role. Increasing the length of the alkyl chains can influence properties such as viscosity and conductivity. mdpi.com Generally, longer alkyl chains lead to increased viscosity due to stronger van der Waals interactions. mdpi.com

Theoretical and computational methods, including Density Functional Theory (DFT), provide valuable insights into the intermolecular interactions governing the formation and stability of DESs. semanticscholar.org These models allow for the calculation of interaction energies and the analysis of electronic properties, which are crucial for understanding the nature of the bonds within the DES.

DFT calculations have been employed to study the interactions between the components of DESs, highlighting the role of the chloride ion as a primary hydrogen bond acceptor. semanticscholar.org These calculations can quantify the strength of hydrogen bonds and other non-covalent interactions, providing a molecular-level understanding of the system's stability. semanticscholar.org

Thermodynamic and Kinetic Studies of DES Systems

The thermodynamic and kinetic properties of this compound-based DESs are fundamental to understanding their behavior and potential applications. Thermodynamic studies often focus on phase equilibria and the energetics of DES formation, while kinetic studies investigate transport properties like viscosity and conductivity.

The formation of DESs is an energetically favorable process, driven by the strong interactions between the components. researchgate.net The significant negative deviation from ideal behavior in mixtures of quaternary ammonium (B1175870) salts, including those with butyltrimethylammonium, can be attributed to a synergistic sharing of the chloride ions. researchgate.net This rearrangement leads to an energetic stabilization of the mixture. researchgate.net

The viscosity of DESs is a critical parameter for practical applications and is highly dependent on the structure of the components. mdpi.com For butyltrimethylammonium-based systems, the viscosity is influenced by the interplay of electrostatic forces and van der Waals interactions. mdpi.com Kinetic studies, often coupled with molecular dynamics simulations, can provide a detailed understanding of the factors governing the transport properties of these systems.

Interactions with Solutes and Solvents within DES Matrices

The unique solvent properties of DESs make them attractive for various applications, including as media for reactions and extractions. acs.org The interactions of this compound-based DESs with solutes and co-solvents are crucial for determining their efficacy in these roles.

The addition of a co-solvent, such as water or an alcohol, can significantly alter the structure and properties of the DES. acs.orgresearchgate.net For instance, in a DES composed of choline chloride and sesamol (B190485), the addition of methanol (B129727) leads to the displacement of sesamol and choline molecules from the coordination sphere of the chloride anion, as methanol forms favorable hydrogen bonds with the chloride. acs.org This demonstrates the competitive nature of interactions within these complex mixtures.

The interactions of DESs with solutes are also of great interest. For example, the solubilization of metal salts in DESs is a complex process involving the formation of coordination complexes between the metal ion and the components of the DES. researchgate.net The specific interactions between the solute and the DES matrix will determine the solubility and reactivity of the solute.

Catalytic Applications and Mechanistic Insights

Phase Transfer Catalysis Mediated by Butyltrimethylammonium Chloride

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. wikipedia.orgdalalinstitute.com this compound, as a quaternary ammonium (B1175870) salt, is an effective phase transfer catalyst. numberanalytics.com Its structure contains a positively charged nitrogen atom surrounded by one butyl and three methyl groups, creating a lipophilic cation that can pair with an anion and transport it from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgnumberanalytics.com This process accelerates reaction rates, enhances yields, and can improve selectivity under mild conditions. biomedres.us

The fundamental mechanism of phase transfer catalysis involving this compound follows a well-established cycle. The process begins at the interface of the two immiscible liquid phases (e.g., water and an organic solvent like toluene (B28343) or dichloromethane). operachem.com

The catalytic cycle can be described in the following steps:

Anion Exchange: The butyltrimethylammonium cation (Q⁺), initially present as its chloride salt in the organic phase or at the interface, exchanges its chloride anion (Cl⁻) for a reactant anion (Y⁻) from the aqueous phase. operachem.com

Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], possesses sufficient lipophilicity due to the alkyl groups on the cation to be soluble in the organic phase. This ion pair migrates from the interface into the bulk of the organic phase. dalalinstitute.com

Reaction in Organic Phase: Within the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻). operachem.com

Catalyst Regeneration: The butyltrimethylammonium cation (Q⁺) then pairs with the newly formed anion X⁻, creating the ion pair [Q⁺X⁻]. This pair diffuses back to the interface.

Cycle Completion: At the interface, the Q⁺ cation exchanges the X⁻ anion for a new Y⁻ anion from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle, which can then repeat. operachem.com

This mechanism, often referred to as the Starks' extraction mechanism, allows for the continuous transfer of reactive anions into the organic phase, overcoming the mutual insolubility of the reactants. biomedres.usoperachem.com The efficiency of this process is influenced by factors such as stirring speed, solvent choice, and temperature. princeton.edu

Phase transfer catalysis using quaternary ammonium salts like this compound is applicable to a wide range of organic reactions. The substrate scope is broad, encompassing various nucleophilic substitution, oxidation, and reduction reactions. numberanalytics.com

Key Reaction Types:

Alkylation: PTC is widely employed for the alkylation of active methylene (B1212753) compounds, phenols, and amines. numberanalytics.combiomedres.us For instance, the reaction of a phenol (B47542) with an alkyl halide can be efficiently carried out in a biphasic system with aqueous sodium hydroxide, where the catalyst transports the phenoxide anion into the organic phase to react with the alkyl halide. numberanalytics.com

Cyanation: The substitution of an alkyl halide with a cyanide ion to form a nitrile is a classic example of a PTC reaction. dalalinstitute.com The catalyst ferries cyanide ions from the aqueous phase to the organic phase for the reaction. wikipedia.org

Oxidation: Reactions involving oxidizing agents like permanganate (B83412) or dichromate, which are typically soluble in water, can be used to oxidize organic compounds in an organic phase.

Selectivity Enhancements: The structure of the phase transfer catalyst can be modified to induce selectivity, particularly enantioselectivity in asymmetric synthesis. core.ac.uk While this compound itself is achiral, chiral variants derived from natural products like Cinchona alkaloids are used to create a chiral environment around the reacting ion pair. This chiral influence can direct the reaction pathway to favor the formation of one enantiomer over the other. core.ac.uknih.gov Studies on asymmetric alkylations have shown that catalysts with bulky substituents on the quaternary ammonium core can achieve high levels of enantioselectivity. core.ac.uk For example, a general method for the enantioselective alkylation of N-acylsulfenamides was developed using a cinchona alkaloid-derived PTC, achieving enantiomeric ratios up to 97.5:2.5. nih.gov

Integration in Deep Eutectic Solvent-Catalyzed Reactions

Deep eutectic solvents (DESs) represent a class of green solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). researchgate.net this compound (often abbreviated as TBAC) is frequently used as an HBA, typically a quaternary ammonium salt, in the formulation of DESs. rsc.orgnih.gov These solvents are gaining attention due to their low cost, low vapor pressure, high thermal stability, and biodegradability. researchgate.net Importantly, depending on their components, DESs can also function as catalysts. researchgate.net

One of the most significant applications of this compound-based DESs is in the desulfurization of fuels, a critical process for reducing air pollution from sources like sulfur dioxide. rsc.org These DESs are used in oxidative desulfurization (ODS) systems, where sulfur-containing compounds (e.g., dibenzothiophene) are first oxidized to their corresponding sulfones, which are more polar and thus more easily extracted from the nonpolar fuel phase into the DES. researchgate.net

Research has demonstrated that acidic DESs, formed by combining TBAC with an acidic HBD like p-toluenesulfonic acid (p-TsOH), are highly effective for deep oxidation and extraction desulfurization. rsc.orgresearchgate.net The acidity of the DES is a key factor, with stronger acidity correlating to higher desulfurization efficiency. rsc.orgresearchgate.net In these systems, the DES can act as both the extraction solvent and the catalyst for the oxidation reaction.

Table 1: Efficiency of this compound (TBAC) Based Deep Eutectic Solvents in Desulfurization

DES Composition (HBA/HBD)Fuel TypeDesulfurization EfficiencyReference
TBAC / p-Toluenesulfonic AcidModel FuelUp to 99.99% rsc.orgresearchgate.net
TBAC / p-Toluenesulfonic AcidReal FuelUp to 95.90% rsc.orgresearchgate.net
TBAC / Polyethylene Glycol (PEG)Model Fuel82.83% (1 cycle) rsc.org
TBAC / Polyethylene Glycol (PEG)Model FuelUp to 99.48% (5 cycles) rsc.org

The catalytic utility of DESs containing this compound extends beyond desulfurization. These systems can catalyze a variety of other organic reactions, often acting as both a green solvent and a catalyst, thereby simplifying the reaction setup.

Examples of such transformations include:

Alcohol Oxidation: A DES containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) unit supported on a quaternary ammonium salt, when paired with a metal co-catalyst like Fe(NO₃)₃·9H₂O, can efficiently and selectively oxidize various alcohols to their corresponding aldehydes and ketones. nih.gov The reaction proceeds under mild, solvent-free conditions. nih.gov

Multicomponent Reactions: DESs based on quaternary ammonium salts like choline (B1196258) chloride have been shown to be effective catalysts for reactions like the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.net These reactions benefit from the ability of the DES to bring multiple reactants together and catalyze the necessary bond formations.

Condensation Reactions: DESs have been employed in tandem reactions such as the Henry reaction followed by a Michael addition to synthesize symmetric 1,3-dinitropropanes with good yields and high selectivity. researchgate.net

In these applications, the components of the DES, including the butyltrimethylammonium cation, can participate directly in the catalytic cycle or influence the reaction environment to promote the desired transformation.

Catalyst Recovery and Reusability Studies

A significant advantage of using this compound in both PTC and DES applications is the potential for catalyst recovery and reuse, which aligns with the principles of green chemistry. dalalinstitute.com

In the context of deep eutectic solvents , reusability is a well-documented feature. After an extraction process, such as the removal of sulfones from fuel, the DES phase containing the extracted compounds can be separated from the fuel. The DES can often be regenerated by washing with a suitable solvent (like water) to remove the extracted impurities, after which it can be reused in subsequent cycles. researchgate.net Studies on oxidative desulfurization have shown excellent reusability for TBAC-based DESs. For instance, one study reported that the desulfurization efficiency remained nearly constant over six cycles. researchgate.net Another found that after four cycles, the desulfurization efficiency was still high at 98.87%, with less than a 2% loss of the DES in each cycle. researchgate.net

Table 2: Reusability of a DES in Oxidative Desulfurization

Number of CyclesDesulfurization EfficiencyLoss of DES per CycleReference
498.87% (after 4 cycles)< 2% researchgate.net
6Remained constant- researchgate.net

For phase transfer catalysis , recovering the catalyst from the reaction mixture can be more challenging, as it is often soluble in the organic phase along with the product. biomedres.us To overcome this, strategies have been developed to immobilize the catalyst on a solid support, such as a polymer resin or silica. biomedres.us This creates a "tri-phase" catalytic system (aqueous phase, organic phase, and solid catalyst phase), which greatly simplifies catalyst recovery through simple filtration. biomedres.usoperachem.com This approach not only facilitates reuse but also minimizes contamination of the final product with the catalyst.

Applications in Advanced Materials Science and Engineering

Butyltrimethylammonium chloride and its derivatives are emerging as significant components in the development of advanced materials, particularly in the fields of renewable energy and sustainable polymers. Their unique chemical structures allow them to function as effective modifying agents at interfaces and within bulk materials, leading to enhanced properties and performance.

Separation and Extraction Science

Liquid-Liquid Extraction Systems Utilizing Butyltrimethylammonium Chloride as an Ionic Liquid Component

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. scbt.comnih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds (VOCs) in liquid-liquid extraction processes. p212121.commdpi.com Quaternary ammonium (B1175870) salts, including this compound, are a class of cations used to form these ILs. p212121.commdpi.com

The separation of aromatic hydrocarbons (e.g., benzene, toluene) from aliphatic hydrocarbons (e.g., heptane, hexane) is a critical process in the petrochemical industry. p212121.comrsc.org Traditional extraction solvents can be energy-intensive to recover. p212121.com Ionic liquids are explored as superior extractants due to their negligible vapor pressure, which simplifies solvent recovery. p212121.comrsc.org

Research has shown that ionic liquids with ammonium and imidazolium (B1220033) cations are effective in this separation. p212121.comnih.gov The extraction mechanism relies on the favorable interactions, specifically π-complexation, between the ionic liquid and the π-electrons of the aromatic compounds. nih.gov Studies on various chloroaluminate and other ionic liquids have demonstrated their high capacity for aromatic solvents while having low solubility for aliphatic compounds like n-heptane. nih.gov While specific data for this compound is not extensively detailed in the provided literature, the principles established for similar ammonium-based ionic liquids suggest its potential as an effective component for this application. p212121.comnd.edu The selection of the cation and anion can be tailored to optimize the separation, a concept known as "designer solvents". mdpi.com

The effectiveness of a solvent in liquid-liquid extraction is quantified by two key parameters: the distribution coefficient (D) and selectivity (S). nih.govnih.gov

Distribution Coefficient (D): This value represents the ratio of the concentration of the solute (e.g., toluene) in the extraction solvent (the ionic liquid phase) to its concentration in the original solvent (the aliphatic phase) at equilibrium. nih.gov A higher distribution coefficient indicates a greater amount of solute extracted into the solvent phase, meaning a lower solvent-to-feed ratio is needed. p212121.com

Selectivity (S): This is the ratio of the distribution coefficient of the target compound (aromatic) to the distribution coefficient of the impurity (aliphatic). nih.gov High selectivity is crucial as it signifies a purer final product and less co-extraction of undesired components. p212121.com

Studies comparing different ionic liquids for the toluene (B28343)/heptane separation show that both the cation and anion structure significantly influence these parameters. For instance, in one study, the ionic liquid [EMIM][EtSO4] showed higher selectivity, while [EMIM][NTf2] had a higher distribution coefficient compared to the industrial solvent sulfolane. lgcstandards.com The goal is to identify an ionic liquid that provides a favorable balance of high selectivity and a high distribution coefficient. p212121.com The data below illustrates typical findings for various ionic liquid systems in the extraction of aromatic compounds from aliphatic ones.

Table 1: Comparative Selectivity and Distribution Coefficients of Various Solvents for Aromatic/Aliphatic Separation

Solvent SystemTarget SeparationTemperature (°C)Selectivity (S)Distribution Coefficient (D)Reference
SulfolaneToluene / Heptane4030.90.31 p212121.com
[BMim][MSO4]Benzene / Cyclohexane25.15~10-100~0.1-1.0 lgcstandards.com
[EMim][ESO4]Benzene / Cyclohexane25.15~15-120~0.1-0.8 lgcstandards.com
C2NTf2Benzene / Hexane25.15~5-40~0.1-0.6 nd.edu

Note: This table presents illustrative data for similar ionic liquid systems to provide context for the performance metrics used in evaluating extraction solvents. Specific values for this compound-based systems would require direct experimental measurement.

Deep Eutectic Solvent-Based Extraction Methodologies

Deep Eutectic Solvents (DESs) are a class of green solvents formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with a hydrogen bond donor (HBD), like carboxylic acids, sugars, or urea (B33335). nih.govnih.gov This mixture results in a liquid with a melting point significantly lower than that of its individual components. scbt.com this compound can serve as the HBA in the formation of DES.

DESs have gained significant attention for their ability to extract a wide range of bioactive compounds from natural sources, including phenolics, flavonoids, and saponins (B1172615). nih.govnd.eduresearchgate.net Their high and tunable solvency, combined with their often natural and non-toxic components, makes them ideal for applications in the pharmaceutical and food industries. nih.gov

Numerous studies have demonstrated the high extraction efficiency of DESs. For example:

A DES composed of choline (B1196258) chloride and citric acid was used to extract isoflavones from kudzu root. nd.edu

Choline chloride-based DESs have been systematically investigated for extracting rutin (B1680289) from Sophora japonica. nd.edu

In a study on Dioscoreae Nipponicae Rhizoma, a DES made of choline chloride and malonic acid showed the best extraction efficiency for four bioactive steroidal saponins compared to other tailored DESs. researchgate.net

The extraction yield is influenced by several factors, including the specific HBA and HBD used, their molar ratio, water content, temperature, and extraction time. nih.gov The ability to design DESs for specific target molecules makes them highly versatile. nih.gov

Table 2: Examples of Deep Eutectic Solvents Used for Bioactive Compound Extraction

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Target Compound ClassSource MaterialReference
Choline ChlorideMalonic Acid1:1Steroidal SaponinsDioscoreae Nipponicae Rhizoma researchgate.net
Choline ChlorideCitric Acid1:2IsoflavonesKudzu Root nd.edu
Choline ChlorideEthylene Glycol1:2FlavonoidsOlive Leaf
Betaine / Choline Chloride--AntioxidantsDark Chocolate nih.gov
Choline ChlorideLaevulinic Acid-Flavonoids- nd.edu

DESs, particularly those derived from natural sources (NADES), align well with the principles of green chemistry. nih.govnih.gov Their advantages over conventional organic solvents include:

Low Toxicity and High Biodegradability: Many DES components are primary metabolites like amino acids, sugars, and organic acids, making them environmentally benign. nih.govnih.gov

Low Cost and Accessibility: The starting materials for DES are often inexpensive and readily available. nih.gov

Reduced Environmental Impact: DESs have very low vapor pressure, which minimizes air pollution and reduces risks associated with inhalation.

High Atom Economy: Their synthesis is typically a simple mixing process with 100% atom economy, generating no waste. nih.gov

The use of DESs represents a shift towards more sustainable and safer extraction technologies, moving away from hazardous organic solvents. nih.gov

Advanced Analytical Techniques for Characterization of Butyltrimethylammonium Chloride and Its Systems

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of Butyltrimethylammonium chloride in various matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common approach. The retention time of the compound is influenced by factors such as the mobile phase composition, column temperature, and flow rate. sepscience.comresearchgate.net For the analysis of quaternary ammonium (B1175870) compounds, ion-pairing agents can be added to the mobile phase to improve peak shape and retention.

Interactive Table: Example of HPLC Conditions for Quaternary Ammonium Compound Analysis

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Retention TimeDependent on specific analyte and conditions

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct GC analysis of quaternary ammonium salts is challenging due to their low volatility and thermal lability. Pyrolysis-GC, where the sample is thermally decomposed into volatile fragments before entering the GC column, can be employed for their analysis. The resulting pyrogram is a fingerprint of the original compound.

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. Since Butyltrimethylammonium is a cation, cation-exchange chromatography is the appropriate IC method. In this technique, the stationary phase is a resin with negatively charged functional groups that interact with the positively charged Butyltrimethylammonium cation. The retention time is dependent on the eluent composition and concentration. metrohm.com Suppressed conductivity detection is often used to enhance sensitivity. metrohm.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature and to study the thermal stability of this compound. wikipedia.org The TGA thermogram provides information about the temperature at which the compound starts to decompose and the extent of mass loss at different temperatures. Studies on various ionic liquids have shown that their thermal stability is influenced by the nature of both the cation and the anion. acs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. crcom.senih.govnih.govyoutube.com The DSC thermogram shows peaks or shifts in the baseline corresponding to these thermal events, providing information on the transition temperatures and enthalpies. For instance, DSC can be used to determine the melting point of this compound and to study its behavior upon cooling, including any crystallization or glass transition phenomena. nih.gov

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the morphology and structure of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid samples. SEM can be used to examine the crystal habit and surface features of solid this compound. For systems involving this compound, such as its use in the preparation of organoclays, SEM can provide insights into the dispersion and exfoliation of the clay platelets.

Transmission Electron Microscopy (TEM) allows for the high-resolution imaging of materials at the nanoscale. TEM is particularly useful for characterizing systems where this compound is used as a template or stabilizer for the synthesis of nanoparticles. nih.govresearchgate.netmdpi.com It can provide information on the size, shape, and distribution of these nanoparticles. nih.gov In the context of ionic liquids, TEM has been employed to study the structure of the liquid phase and the distribution of ions. nih.gov

Computational and Cheminformatics Approaches

Computational and cheminformatics approaches are increasingly used to complement experimental studies by providing molecular-level insights into the structure, properties, and behavior of compounds like this compound.

Molecular Modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For this compound, molecular modeling can be used to predict its three-dimensional structure, conformational preferences of the butyl chain, and to calculate various molecular properties. researchgate.net

Computational Chemistry methods, such as density functional theory (DFT), can be used to calculate the electronic structure, spectroscopic properties (e.g., vibrational frequencies for IR and Raman spectra), and thermochemical properties of this compound with a high degree of accuracy. These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity.

Molecular Dynamics (MD) Simulations are a powerful tool for studying the behavior of molecules and their systems over time. MD simulations can be used to investigate the liquid structure of this compound, its transport properties (e.g., diffusion coefficient and viscosity), and its interactions with other molecules or surfaces. For example, simulations can provide insights into the formation of micelles or aggregates in solution and the behavior of the compound at interfaces.

Environmental Considerations and Long Term Stability in Research Applications

Biodegradation and Environmental Fate Studies of Butyltrimethylammonium Chloride and Derivatives

Quaternary ammonium (B1175870) compounds, including this compound, are known to enter the environment primarily through wastewater. nih.gov Their environmental fate is significantly influenced by their high biodegradability and strong tendency to adsorb to wastewater biosolids, sediment, and soil. nih.gov This sorption capacity plays a key role in mitigating their potential toxicity in aquatic environments, as residues discharged in treated effluent are likely to bind to suspended solids or sediments. nih.gov

While specific studies on this compound are limited, research on related QACs provides valuable insights. For instance, studies on dodecyl trimethyl ammonium chloride (DTMAC) in seawater have demonstrated its potential for mineralization. nih.gov A study on DTMAC reported a lag time of 15.17 days and a half-life of 26.95 days for its biodegradation process, which was modeled using a logistic kinetic model. nih.gov Similarly, trimethylammonium chloride, a related compound, is expected to be readily biodegradable based on data from read-across substances. santos.com The trimethylammonium cation is anticipated to have a low potential for adsorption to soil and sediment and is unlikely to bioaccumulate. santos.com

The biodegradation of benzyl-containing QACs has also been investigated. Aeromonas hydrophila sp. K, isolated from polluted soil, has been shown to utilize benzyldimethylalkylammonium chloride (BAC) as a sole source of carbon and energy. nih.govresearchgate.net This suggests that microbial degradation is a viable pathway for the breakdown of certain QACs in the environment.

Ecotoxicological Impact Assessments

The ecotoxicological effects of QACs are a significant area of concern. acs.orgacs.org These compounds can exhibit acute and chronic toxicity to various aquatic organisms, including algae, invertebrates, and fish. nih.govacs.org The toxicity of QACs is generally lower than that of other surfactants like nonionic or anionic surfactants, but their biocidal properties warrant careful assessment. nih.gov

For trimethylammonium chloride, while no direct aquatic toxicity data exists, read-across data from similar substances suggest a low acute toxicity concern for aquatic organisms. santos.com The acute E(L)C50 values from these studies are greater than 1 mg/L. santos.com It is important to note that the environmental persistence of QACs can pose a risk to aquatic ecosystems where they can accumulate. researchgate.net

Ecotoxicity Data for Dodecyl Trimethyl Ammonium Chloride (DTMAC)

Organism Test Duration Endpoint Value (mg/L)
Marine Microalgae 96 hours EC50 0.69 - 6.34
Artemia franciscana 48 hours LC50 46.74
Artemia franciscana 72 hours LC50 34.19

Thermal and Chemical Stability in Diverse Research Environments

The stability of this compound is a critical factor in its research applications, particularly under varying thermal and chemical conditions. Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of various ionic liquids, including those with chloride anions. acs.org Generally, the thermal stability of ionic liquids is influenced by the cation and anion structure. acs.org For imidazolium-based ionic liquids, those with a chloride anion, like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), have shown a lower onset temperature of decomposition compared to those with bromide or iodide anions. mdpi.com

Isothermal TGA studies have revealed that some ionic liquids can decompose at temperatures lower than the onset decomposition temperature determined by ramped temperature experiments. acs.org For instance, long-term isothermal experiments on [Bmim]Cl showed a noticeable mass loss at 433 K (160 °C). mdpi.com The thermal decomposition of [Bmim]Cl is suggested to occur in a single step. uniroma1.it Pre-heating of [Bmim]Cl at 150 °C can lead to a decrease in the temperature of its maximum decomposition rate. mdpi.com

The chemical stability of quaternary ammonium salts is also a key consideration. Studies on the degradation of trialkylammonium salts have shown that the halide anion plays a role, with chlorides degrading more readily than bromides and iodides in polar aprotic solvents. nih.gov The hydrolysis of related compounds, such as tertiary-butyl chloride, is a well-studied reaction that proceeds via a two-step mechanism. lamission.edu The rate of hydrolysis can be influenced by factors like temperature and the composition of the solvent. lamission.edu For some polyelectrolytes containing quaternary ammonium groups, hydrolysis can occur, leading to the cleavage of functional groups. For example, poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) can undergo hydrolysis of its carbonyl group to a carboxyl group. mdpi.com

Degradation Pathways and Product Analysis

Understanding the degradation pathways of this compound is essential for predicting its environmental fate and potential transformation products. While specific degradation pathways for this compound are not extensively detailed in the available literature, studies on similar QACs provide valuable models.

For benzyldimethylalkylammonium chloride (BAC), biodegradation by Aeromonas hydrophila sp. K involves the initial cleavage of the C-alkyl-N bond, forming benzyldimethylamine. nih.govresearchgate.net Subsequent demethylation reactions lead to the formation of benzylmethylamine and benzylamine, followed by deamination to produce benzaldehyde, which is then converted to benzoic acid and further degraded. nih.govresearchgate.net

The thermal decomposition of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) has been found to release volatile species such as methyl chloride, butylimidazole, butyl chloride, and methylimidazole. uniroma1.it This indicates that thermal stress can lead to the fragmentation of the ionic liquid structure.

Hydrolysis represents another potential degradation pathway. In the case of poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), hydrolysis leads to the formation of a carboxyl group and the generation of (3-aminopropyl) trimethylammonium chloride as a small molecule byproduct. mdpi.com Similarly, the hydrolysis of poly[2-(methacryloyloxy)ethyl trimethyl ammonium chloride] (PDMC) results in the release of choline (B1196258) chloride. mdpi.com The hydrolysis of tertiary-butyl chloride is a classic example of an SN1 reaction, where the first step is the slow formation of a carbocation, followed by a fast reaction with water. youtube.comyoutube.com

Computational studies using density functional theory (DFT) have been employed to investigate the degradation pathways of substituted benzyltrimethyl ammonium cations. nrel.gov These studies suggest that the stability of the cation can be influenced by the placement of electron-donating substituent groups on the benzyl (B1604629) ring. nrel.gov

Future Directions and Emerging Research Frontiers

Novel Synthetic Strategies and Functionalization

While the traditional synthesis of butyltrimethylammonium chloride via the nucleophilic substitution reaction between 1-chlorobutane (B31608) and trimethylamine (B31210) is well-established, future research is anticipated to focus on innovative functionalization strategies. The goal is to modify the core structure to impart tailored properties for specific applications.

Future synthetic research will likely explore:

Targeted Functionalization: Introducing specific functional groups to the butyl chain or replacing the methyl groups to alter the compound's steric and electronic properties. This could enhance its efficacy as a phase-transfer catalyst or its compatibility with specific polymer matrices.

Polymer-Supported Analogs: Grafting the butyltrimethylammonium moiety onto polymer backbones to create recoverable and reusable catalysts or functional materials. This approach aligns with green chemistry principles by simplifying product purification and reducing waste.

Fluorous Tagging: Inspired by strategies used for other quaternary ammonium (B1175870) salts, attaching perfluoroalkyl chains could create fluorous-soluble versions. researchgate.net This would enable their use in fluorous biphasic catalysis, a technique that allows for easy separation of the catalyst from the reaction products.

These strategies aim to move beyond the compound's current applications by creating derivatives with enhanced performance, specificity, and reusability.

Expansion of Catalytic and Material Applications

Building on its known use as an antistatic agent, significant research frontiers are opening up for this compound in advanced catalytic and material science domains. chemicalbook.comechemi.comchemicalbook.com The unique properties of the quaternary ammonium group are central to these emerging roles.

Catalytic Horizons: The role of similar structures, like benzyltrimethylammonium (B79724) chloride, as a phase-transfer catalyst in various organic reactions, such as oxidation and esterification, suggests a largely untapped potential for this compound. sigmaaldrich.com Future work could focus on its application in synthesizing fine chemicals and pharmaceuticals. Furthermore, its potential use as a component in Deep Eutectic Solvents (DESs) presents a promising frontier for creating novel, green catalytic systems. researchgate.net

Advanced Materials: A particularly exciting area of emerging research is the incorporation of quaternary ammonium functionalities into advanced materials for environmental remediation. A recent study demonstrated that modifying a metal-organic framework (MOF), UiO-66-NH₂, with quaternary ammonium groups dramatically increased its ability to capture perfluorooctanoic acid (PFOA), a persistent "forever chemical," from water. The incorporation of these cationic groups resulted in a 3.4-fold increase in adsorption capacity. utah.edu This functionalized MOF could be regenerated and reused, maintaining over 93% of its adsorption capacity after five cycles, highlighting its potential for cost-effective and sustainable water treatment. utah.edu This breakthrough suggests that butyltrimethylammonium moieties could be similarly integrated into MOFs or other porous materials to create highly selective and efficient systems for capturing a range of environmental pollutants.

Potential Application AreaDescriptionResearch Focus
Phase-Transfer Catalysis Facilitating reactions between reactants in different phases (e.g., aqueous and organic).Optimizing reaction conditions for synthesis of pharmaceuticals and specialty chemicals; developing recyclable catalyst systems.
Metal-Organic Frameworks (MOFs) Serving as a functional ligand within MOFs for targeted adsorption.Designing MOFs for the selective removal of anionic pollutants like PFAS, nitrates, and chromates from water. utah.edu
Polymer Additives Acting as a modifier to enhance the properties of polymers.Improving antistatic properties, thermal stability, and dyeability of textiles and plastics. chemicalbook.comechemi.com
Deep Eutectic Solvents (DESs) Forming green, biodegradable solvents when mixed with a hydrogen bond donor.Application as solvents and catalysts in biomass processing, organic synthesis, and electrochemistry. researchgate.net

Integration in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding research and industrial practices, creating opportunities for compounds like this compound to be integrated into more sustainable processes.

A key area is its potential use as a green solvent or extractant, analogous to other ionic liquids. For instance, the structurally related ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has been investigated as a green material for the extractive deep desulfurization of liquid fuels. nih.gov This suggests that this compound could be explored for similar applications, potentially replacing volatile and more hazardous organic solvents.

The development of sustainable production methods is another critical frontier. Research into producing the precursors of related quaternary ammonium salts from renewable, bio-based feedstocks is underway. bdmaee.net For example, efforts to derive components like benzyl (B1604629) chloride from glucose or xylose instead of petrochemicals point towards a future where the entire lifecycle of these compounds can be made more environmentally friendly. bdmaee.net

Furthermore, the application of butyltrimethylammonium-functionalized materials in environmental remediation is a direct contribution to sustainable chemical processes. utah.edu Using these materials to remove persistent pollutants from water showcases a circular economy approach where chemical innovation is applied to solve pressing environmental challenges. The biodegradability of certain quaternary ammonium compounds further enhances their profile as sustainable chemical options. bdmaee.net

Advanced Computational Modeling and AI-Driven Research

The intersection of chemistry with artificial intelligence (AI) and advanced computational modeling is a rapidly emerging frontier that promises to accelerate the discovery and optimization of chemical compounds and their applications. For this compound and other quaternary ammonium compounds (QACs), these digital tools are becoming indispensable.

Researchers are now employing AI, particularly deep generative models, to design and predict the properties of novel QACs before they are ever synthesized in a lab. digitellinc.comresearchgate.net By training machine learning models on large datasets of known compounds, AI can identify complex relationships between a molecule's structure and its function, such as its antimicrobial efficacy or catalytic activity. digitellinc.com

Generative Models: Using models like variational autoencoders (VAEs) to generate new molecular structures with desired properties. For instance, a junction tree VAE can build molecules by first creating a scaffold of chemical substructures and then combining them, moving beyond simple linear string representations. researchgate.net

Predictive Analytics: Applying machine learning to predict the performance of this compound and its derivatives in various applications. This can significantly reduce the time and cost of experimental screening by prioritizing the most promising candidates. digitellinc.comresearchgate.net

Metabolic Pathway Optimization: AI can also be used to understand and optimize the biosynthesis of QACs in natural systems, enhancing yields and promoting sustainable production strategies. researchgate.net

These computational tools allow researchers to explore a vast chemical space efficiently, guiding experimental work toward the most promising avenues for developing new and improved applications for this compound.

AI/Computational TechniqueApplication in QAC ResearchPotential Impact on this compound
Deep Generative Models (e.g., CorrVAE) Designing novel QAC structures by correlating properties like chain length and charge to bioactivity. digitellinc.comRapid design of functionalized derivatives with enhanced catalytic or material-binding properties.
Junction Tree Variational Autoencoder Generates molecular graphs by assembling chemical substructures, allowing for more complex molecular design. researchgate.netCreation of novel, complex architectures for specialized applications like targeted drug delivery or advanced sensors.
Artificial Neural Networks (ANNs) Analyzing complex datasets to optimize the biosynthesis of QACs in biological systems. researchgate.netGuiding the development of bio-based production routes for this compound precursors.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological or chemical activity.Predicting the efficacy and potential environmental impact of new derivatives before synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing butyltrimethylammonium chloride in academic research?

  • Methodological Answer : Synthesis typically involves quaternization of trimethylamine with 1-chlorobutane under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the quaternary ammonium structure, with peaks at δ ~3.3 ppm (N⁺-CH₃) and δ ~1.0–1.8 ppm (butyl chain). Elemental analysis (C, H, N) should align with theoretical values (C: 55.42%, H: 11.92%, N: 9.23%) . Purity can be verified via ion chromatography for chloride content.

Q. How does this compound behave as a phase-transfer catalyst in biphasic reactions?

  • Methodological Answer : Its efficacy depends on alkyl chain length and counterion hydrophilicity. For example, in nucleophilic substitutions (e.g., SN2 reactions), it facilitates anion transfer from aqueous to organic phases. Optimize concentration (typically 1–5 mol%) and pH (neutral to slightly basic) to maximize interfacial activity. Monitor reaction kinetics using HPLC or GC to quantify yield improvements .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

  • Methodological Answer : Common impurities include unreacted trimethylamine or butyl halides. Use reversed-phase HPLC with a C18 column and UV detection at 210 nm. For halide residuals, ion chromatography with a conductivity detector provides sensitivity down to 0.1 ppm. Calibrate against certified reference standards and validate recovery rates (≥95%) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its ionic liquid properties?

  • Methodological Answer : Substituting the chloride anion with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) lowers melting point and enhances thermal stability (decomposition >300°C). Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Electrochemical stability can be assessed using cyclic voltammetry in anhydrous conditions .
  • Table 1 : Properties of Butyltrimethylammonium-Based Ionic Liquids

AnionMelting Point (°C)Conductivity (mS/cm)Thermal Stability (°C)
Cl⁻180–1900.5–1.0200–220
[Tf₂N]⁻−203.5–4.5320–350
Data derived from

Q. What mechanisms underlie contradictory reports on the surfactant behavior of this compound?

  • Methodological Answer : Discrepancies in critical micelle concentration (CMC) values often stem from pH, temperature, or counterion effects. Use conductometric titration at 25°C (±0.1°C) in deionized water to determine CMC. Validate via surface tension measurements (Wilhelmy plate method). For example, reported CMC ranges (0.8–1.2 mM) vary due to trace sodium chloride impurities altering ionic strength .

Q. How can this compound be integrated into electrochemical applications, such as battery electrolytes?

  • Methodological Answer : As a co-solvent or additive, it improves ionic conductivity in lithium-ion systems. Test compatibility with LiPF₆ salts using impedance spectroscopy. Optimize molar ratios (e.g., 1:3 Li salt:ionic liquid) to balance viscosity and conductivity. Note: Hydrolytic instability of chloride anions necessitates anhydrous glovebox conditions .

Q. What strategies mitigate decomposition of this compound under high-temperature catalysis?

  • Methodological Answer : Decomposition above 200°C releases volatile amines. Stabilize via anion exchange (e.g., to [BF₄]⁻) or encapsulation in mesoporous silica. Monitor degradation pathways using in situ FTIR or mass spectrometry. Pre-treat substrates (e.g., activated carbon) to adsorb reactive intermediates .

Methodological Notes

  • Synthesis Reproducibility : Always report solvent purity (e.g., anhydrous acetonitrile) and reaction times (≥12 hrs for complete quaternization) .
  • Safety Protocols : Use fume hoods due to potential amine emissions. Refer to safety data sheets (SDS) for handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.